

# Technical Guide: 2,6-Dibromo-4-methoxyaniline (CAS 95970-05-1)

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## Compound of Interest

Compound Name: 2,6-Dibromo-4-methoxyaniline

Cat. No.: B1268162

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **2,6-Dibromo-4-methoxyaniline**, a key building block in synthetic organic chemistry. This document collates available data on its chemical and physical properties, safety and handling, a plausible synthetic protocol, predicted spectral data, and its potential application in the synthesis of carbazole derivatives, which are of significant interest in drug discovery and materials science.

## Chemical and Physical Properties

**2,6-Dibromo-4-methoxyaniline** is a substituted aniline that serves as a versatile intermediate in the synthesis of more complex molecules. A summary of its key properties is presented below.

| Property          | Value   | Source(s)           |
|-------------------|---|---------------------|
| CAS Number        | 95970-05-1  | <a href="#">[1]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>7</sub> Br <sub>2</sub> NO                    | <a href="#">[1]</a> |
| Molecular Weight  | 280.95 g/mol  | <a href="#">[1]</a> |
| Appearance        | Pale yellow to brown solid  | <a href="#">[2]</a> |
| Melting Point     | 81-83 °C  | <a href="#">[2]</a> |
| Boiling Point     | 293.6 °C at 760 mmHg  |                     |
| Flash Point       | 131.4 °C  | <a href="#">[1]</a> |
| Solubility        | Sparingly soluble in water,<br>more soluble in organic<br>solvents. | <a href="#">[2]</a> |

## Safety and Handling

No specific safety data sheet for **2,6-Dibromo-4-methoxyaniline** was found. The following information is based on data for structurally similar compounds, such as other brominated anilines. Handle this compound with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

### Hazard Statements (Predicted):

- Harmful if swallowed.
- Harmful in contact with skin.
- Causes skin irritation.
- Causes serious eye irritation.
- Harmful if inhaled.
- May cause respiratory irritation.

## Precautionary Statements (Recommended):

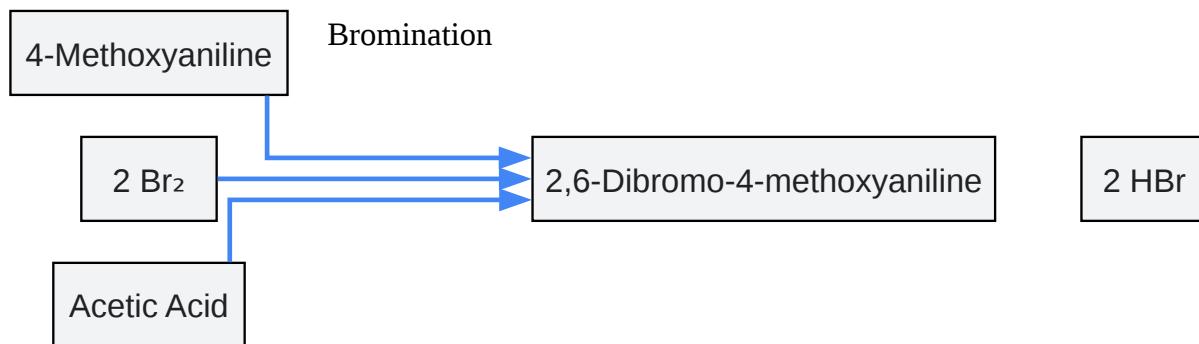
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

## Experimental Protocols

### Plausible Synthesis of 2,6-Dibromo-4-methoxyaniline

While a specific literature protocol for the synthesis of **2,6-Dibromo-4-methoxyaniline** is not readily available, a plausible method involves the direct bromination of 4-methoxyaniline. The following is a representative protocol based on general procedures for the bromination of anilines.[3]

## Reaction Scheme:



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Caption: Plausible synthesis of **2,6-Dibromo-4-methoxyaniline**.

**Materials:**

- 4-Methoxyaniline
- Bromine ( $\text{Br}_2$ ) or N-Bromosuccinimide (NBS)
- Glacial Acetic Acid
- Sodium bicarbonate solution (saturated)
- Dichloromethane or Ethyl acetate
- Anhydrous magnesium sulfate or sodium sulfate

**Procedure:**

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyaniline in glacial acetic acid.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add a solution of bromine (2.0 equivalents) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully pour the mixture into a beaker of ice water.
- Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization.

## Spectral Data (Predicted)

No experimental spectral data for **2,6-Dibromo-4-methoxyaniline** has been found in the public domain. The following data is predicted based on the analysis of structurally related compounds.

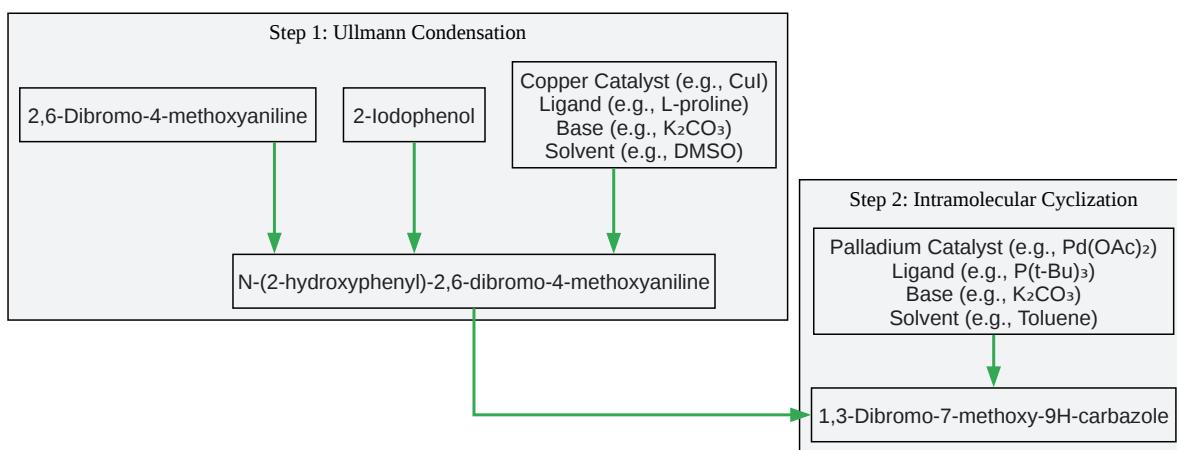
| Data Type   | Predicted Values  |
|---|---|
| <sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)  | δ (ppm): 7.15 (s, 2H, Ar-H), 4.5-5.5 (br s, 2H, NH <sub>2</sub> ), 3.75 (s, 3H, OCH <sub>3</sub> )                                  |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz) | δ (ppm): 150.0 (C-O), 142.0 (C-N), 125.0 (C-H), 105.0 (C-Br), 56.0 (OCH <sub>3</sub> )  |
| IR (KBr, cm <sup>-1</sup> )                       | 3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 1600, 1500 (C=C stretch), 1250 (C-O stretch), 800-600 (C-Br stretch)           |
| Mass Spectrum (EI)                                | m/z (%): 281/279/277 (M <sup>+</sup> , isotopic pattern for 2 Br), fragments corresponding to loss of Br, CH <sub>3</sub> , and CO. |

## Application in Synthesis: Preparation of Carbazole Derivatives

**2,6-Dibromo-4-methoxyaniline** is a valuable precursor for the synthesis of carbazoles, a class of heterocyclic compounds with a wide range of biological activities and applications in materials science. A common method for this transformation is the Ullmann condensation, followed by an intramolecular cyclization.

# Plausible Experimental Workflow for Carbazole Synthesis

The following workflow outlines a general strategy for the synthesis of a carbazole derivative from **2,6-Dibromo-4-methoxyaniline**.



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Caption: Plausible workflow for the synthesis of a carbazole derivative.

## Representative Experimental Protocol

### Step 1: Ullmann Condensation

- To a reaction vessel, add **2,6-Dibromo-4-methoxyaniline**, 2-iodophenol, copper(I) iodide, L-proline, and potassium carbonate.
- Add dimethyl sulfoxide (DMSO) as the solvent.

- Heat the reaction mixture at a specified temperature (e.g., 90-110 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
- Purify the crude product to obtain **N-(2-hydroxyphenyl)-2,6-dibromo-4-methoxyaniline**.

#### Step 2: Intramolecular Cyclization (Buchwald-Hartwig Amination)

- In a separate reaction vessel, dissolve the product from Step 1 in a suitable solvent such as toluene.
- Add a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., tri-tert-butylphosphine), and a base (e.g., potassium carbonate).
- Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (as monitored by TLC).
- After cooling, filter the reaction mixture and concentrate the filtrate.
- Purify the residue by column chromatography to yield the desired 1,3-Dibromo-7-methoxy-9H-carbazole.

This technical guide provides a summary of the available information on **2,6-Dibromo-4-methoxyaniline**. Researchers should use this information as a starting point and may need to optimize the described protocols for their specific needs. As with any chemical synthesis, all reactions should be performed with appropriate safety precautions.

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## References

- 1. 2,6-dibromo-4-methoxyaniline | 95970-05-1 | VDA97005 [biosynth.com]
- 2. lookchem.com [lookchem.com]
- 3. [PDF] Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium | Semantic Scholar [semanticscholar.org]
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